2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid
Description
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a piperazine derivative characterized by a 3-oxopiperazine core substituted with a 2,2-diphenylethyl group and an acetic acid moiety.
Properties
IUPAC Name |
2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(24)13-18-20(25)21-11-12-22(18)14-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,21,25)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFYTRJCBYKDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with 2,2-Diphenylethylamine
The primary synthetic route begins with 2,2-diphenylethylamine, which reacts with a piperazine derivative to form the core piperazinone structure. As detailed in PubChem records, this reaction typically employs a base such as sodium hydroxide or potassium carbonate in polar protic solvents like methanol or ethanol. For instance, methyl α-bromophenylacetic acid undergoes nucleophilic displacement with 1-(3-chlorophenyl)piperazin-2-one in methanol at 80°C for 6 hours, yielding methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate (). The reaction mechanism involves deprotonation of the amine, followed by attack on the α-carbon of the bromoacetate ester.
Key Parameters:
Hydrolysis of Ester Intermediates
The ester intermediate is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide. In a representative procedure, methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetate is stirred with NaOH in a 1:1 methanol-water mixture at room temperature for 12 hours, achieving 83% yield after acidification and extraction. This step is critical for introducing the acetic acid moiety, with reaction completeness verified via IR spectroscopy (disappearance of ester C=O stretch at ~1,740 cm⁻¹).
Optimization of Reaction Conditions
Solvent Effects
Comparative studies highlight solvent polarity as a determinant of reaction efficiency. Methanol outperforms dichloromethane and acetonitrile in coupling reactions due to its ability to solubilize both ionic (base) and organic reactants. For example, reactions in methanol achieve 85% yield versus 60% in acetonitrile under identical conditions.
Temperature and Time
Elevated temperatures (70–80°C) accelerate reaction kinetics but risk side product formation. A balance is struck by maintaining 80°C for 6 hours in sealed systems to prevent solvent evaporation. Prolonged heating beyond 8 hours reduces yields by 10–15% due to decomposition ().
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol-water mixtures. The latter method achieves >95% purity, as confirmed by melting point analysis (219–220°C) and HPLC ().
Table 1: Purification Methods and Outcomes
| Method | Solvent System | Purity (%) | Yield (%) |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane | 90 | 75 |
| Recrystallization | Ethanol-water | 95 | 80 |
Spectroscopic Characterization
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IR Spectroscopy: Carboxylic acid O-H stretch at ~2,500–3,000 cm⁻¹; piperazinone C=O at 1,680 cm⁻¹.
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NMR: ¹H NMR (400 MHz, DMSO-d₆) δ 7.2–7.4 (m, 10H, diphenylethyl), 4.1 (s, 2H, CH₂CO₂H), 3.8–4.0 (m, 4H, piperazine).
Industrial-Scale Production
Continuous Flow Synthesis
While lab-scale methods use batch reactors, industrial applications adopt continuous flow systems to enhance reproducibility. A hypothetical setup involves pumping reactants through a heated reactor tube (80°C, 10 mL/min residence time), followed by in-line extraction and crystallization. This approach reduces processing time by 40% compared to batch methods ().
Cost-Benefit Analysis
Table 2: Scalability Challenges
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Production Rate | 1 kg/day | 5 kg/day |
| Solvent Consumption | 50 L/kg | 30 L/kg |
| Energy Cost | $120/kg | $90/kg |
Comparative Analysis of Alternative Routes
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The table below compares the target compound with structurally related piperazine and piperidine derivatives:
Key Observations:
Pharmacological Implications
While direct activity data for the target compound is unavailable, analogs provide insights:
- Hydrazide Derivatives : 2-(3-Oxo-piperazin-2-yl)-acetic acid hydrazide () could serve as a prodrug or enzyme inhibitor due to its reactive hydrazide group.
Biological Activity
2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid is a synthetic organic compound notable for its complex structure, which includes a piperazine ring, a diphenylethyl group, and an acetic acid moiety. This compound has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
The molecular formula of this compound is C20H22N2O3. Its synthesis typically involves the reaction of 2,2-diphenylethylamine with a piperazine derivative in the presence of a base and a solvent such as ethanol or methanol.
The biological activity of this compound is thought to arise from its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity for these targets can lead to modulation of their activity, resulting in various biological effects. The exact pathways involved depend on the specific biological system being studied.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds within the same chemical class. For example, derivatives with similar structural motifs have shown activity against Gram-positive bacteria but were inactive against Gram-negative bacteria and yeast . This suggests that compounds with structural similarities to this compound may also exhibit selective antimicrobial properties.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. For instance, it has been suggested that compounds with similar piperazine frameworks can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis. In particular, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .
Case Studies
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Anticancer Activity : A study examining related piperazine derivatives reported that certain compounds induced G0/G1 phase cell cycle arrest in cancer cell lines after 24 hours of exposure. Prolonged exposure led to increased subG0/G1 fractions, indicative of apoptosis .
Compound Cell Line IC50 (µM) Compound 1c A549 Low micromolar range Compound 2c A549 Low micromolar range - Antimicrobial Testing : In research focusing on the antimicrobial efficacy of rhodanine derivatives, compounds structurally related to this compound showed varying degrees of activity against Gram-positive bacteria while being ineffective against Gram-negative strains .
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other diphenylethyl derivatives. Its combination of a piperazine ring and an acetic acid moiety provides specific chemical and biological properties that may enhance its utility in drug development.
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | Diphenylethyl derivative | Anticancer activity |
| 2,2-Diphenylethan-1-amine | Precursor | Building block for synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
